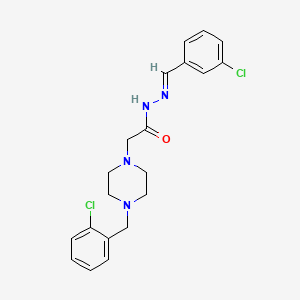![molecular formula C25H22Cl2N2O B11973804 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-79-2](/img/structure/B11973804.png)
7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] es un complejo compuesto orgánico que presenta una estructura spiro única. Este compuesto es de gran interés en el campo de la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el diseño de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de 1,5-eninos aromáticos catalizados por oro(I) para formar 2-(naftalen-2-il)anilinas, que luego se derivatizan adicionalmente . Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para garantizar el rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que optimizan el rendimiento y la rentabilidad. Técnicas como la síntesis en flujo continuo y el uso de reactores automatizados se pueden emplear para producir grandes cantidades del compuesto con una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: La halogenación y la nitración son reacciones de sustitución comunes para este compuesto, que a menudo utilizan reactivos como el cloro o el ácido nítrico.
Reactivos y Condiciones Comunes
Las reacciones generalmente requieren reactivos y condiciones específicas:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Gas cloro en presencia de un catalizador como el cloruro de hierro (III).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la cinasa dependiente de ciclina 2 (CDK2), lo que lleva al arresto del ciclo celular y la apoptosis en células cancerosas . La estructura del compuesto le permite unirse eficazmente al sitio activo de CDK2, interrumpiendo su función y, por lo tanto, ejerciendo sus efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Otro compuesto con una estructura de pirazolo similar, conocido por su actividad inhibitoria de CDK2.
Pirazolo[1,5-a]pirimidina: Utilizado como fluoróforo en aplicaciones de bioimagen debido a sus propiedades fotofísicas ajustables.
Derivados de naftalen-2-il: Compuestos como el cloroformato de naftalen-2-il se utilizan en varias síntesis orgánicas.
Unicidad
7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] es único debido a su estructura spiro, que imparte propiedades químicas y biológicas distintas
Propiedades
Número CAS |
303059-79-2 |
|---|---|
Fórmula molecular |
C25H22Cl2N2O |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
7,9-dichloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H22Cl2N2O/c26-19-13-20-23-15-22(18-9-8-16-6-2-3-7-17(16)12-18)28-29(23)25(10-4-1-5-11-25)30-24(20)21(27)14-19/h2-3,6-9,12-14,23H,1,4-5,10-11,15H2 |
Clave InChI |
CCOYJWMHPDOPRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)


![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
